3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime
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Overview
Description
3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxime: The oxime functional group is formed by reacting the corresponding aldehyde or ketone with hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid derivatives.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring and oxime group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Chlorophenyl Compounds: 4-chlorophenylhydrazine and 4-chlorophenylacetic acid are examples of compounds with a chlorophenyl group.
Oxime Compounds: Acetoxime and benzaldoxime are examples of compounds with an oxime functional group.
Uniqueness
What sets 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(3E)-3-[(2-bromophenyl)methoxyimino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-16-4-2-1-3-14(16)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-7-15(21)8-6-13/h1-8,10-11H,9,12H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZYIUVIFBOKQK-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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